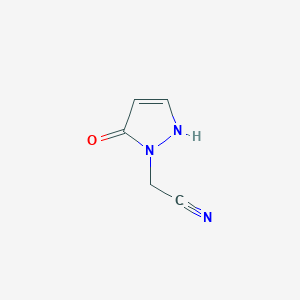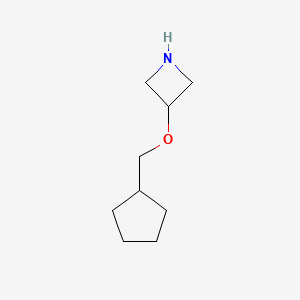
3-(Cyclopentylmethoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentylmethoxy)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines and pyrrolidines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Cyclopentylmethoxy)azetidine, often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine and an alkene . This reaction can be mediated by visible light and typically requires specific catalysts and reaction conditions to proceed efficiently .
Industrial Production Methods
Industrial production of azetidines may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
3-(Cyclopentylmethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkoxides, amines, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while reduction can produce primary amines .
科学的研究の応用
3-(Cyclopentylmethoxy)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of 3-(Cyclopentylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in ring-opening reactions that release strain energy .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
2-Azetidinones: Four-membered lactams with similar ring strain but different functional groups.
Uniqueness
3-(Cyclopentylmethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its cyclopentylmethoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
3-(cyclopentylmethoxy)azetidine |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)7-11-9-5-10-6-9/h8-10H,1-7H2 |
InChIキー |
CKKYZFZREDGZPM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)COC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


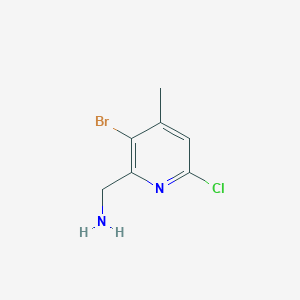
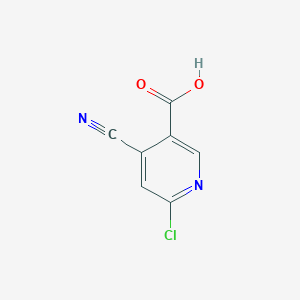
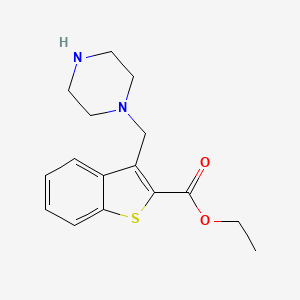

![1-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13324082.png)
![7-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B13324085.png)
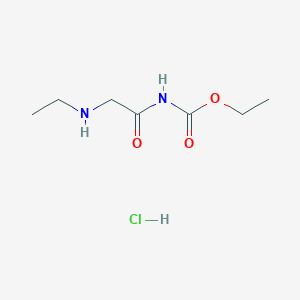
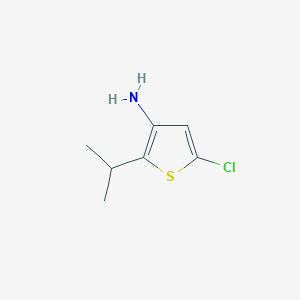


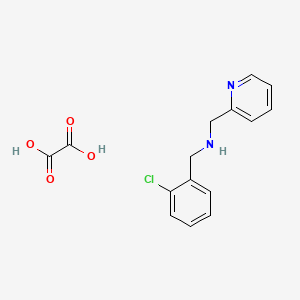
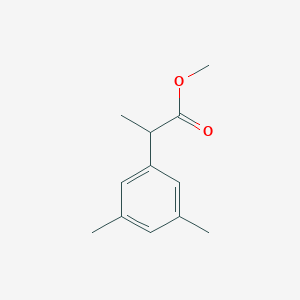
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13324138.png)
